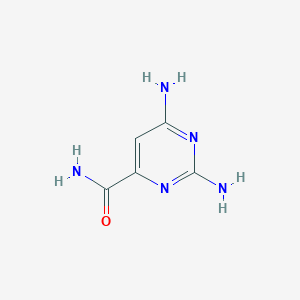

2,6-Diaminopyrimidine-4-carboxamide

描述

属性

CAS 编号 |

18620-82-1 |

|---|---|

分子式 |

C5H7N5O |

分子量 |

153.14 g/mol |

IUPAC 名称 |

2,6-diaminopyrimidine-4-carboxamide |

InChI |

InChI=1S/C5H7N5O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10) |

InChI 键 |

AUPGCSRHUPOJDP-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(N=C1N)N)C(=O)N |

规范 SMILES |

C1=C(N=C(N=C1N)N)C(=O)N |

其他CAS编号 |

18620-82-1 |

同义词 |

2,6-diaminopyrimidine-4-carboxamide |

产品来源 |

United States |

2,6-Diaminopyrimidine-4-carboxamide CAS number and properties

An In-Depth Technical Guide to 2,6-Diaminopyrimidine-4-carboxamide (CAS: 18620-82-1) for Drug Discovery Professionals

Executive Summary

2,6-Diaminopyrimidine-4-carboxamide is a heterocyclic organic compound built upon a pyrimidine core, a scaffold of significant interest in medicinal chemistry.[1][2] Its structure, featuring multiple functional groups, renders it a versatile and critical building block for the synthesis of complex molecular architectures.[1] This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's physicochemical properties, a validated workflow for its synthesis and characterization, and an exploration of its applications as a key intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][3]

Core Physicochemical & Handling Data

A thorough understanding of the fundamental properties of 2,6-Diaminopyrimidine-4-carboxamide is paramount for its effective use in a laboratory setting. These properties dictate its behavior in solution, its stability, and its handling requirements.

Identity and Physical Properties

The quantitative data for 2,6-Diaminopyrimidine-4-carboxamide are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 18620-82-1 | [1][4][5][6] |

| Molecular Formula | C₅H₇N₅O | [1][6] |

| Molecular Weight | 153.14 g/mol | [1][6] |

| IUPAC Name | 2,6-diaminopyrimidine-4-carboxamide | [1] |

| Synonyms | 2,6-Diamino-4-pyrimidinecarboxamide, NSC 51143 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity (Assay by HPLC) | ≥ 98.0% | [1] |

| Calculated Boiling Point | 551.58 °C at 760 mmHg | [4] |

| Calculated Density | 1.545 g/cm³ | [4] |

| Calculated Flash Point | 287.39 °C | [4] |

Solubility and Stability

Stability: The compound is generally stable under ordinary conditions.[8][9] However, it should be protected from light and moisture.[1][10]

Storage and Handling

Storage: For long-term integrity, the compound should be preserved in a tightly closed container, protected from light.[1] It is recommended to store it in a cool, dry, and well-ventilated area at a controlled room temperature (15-25°C).[1] Incompatibilities: Keep away from strong oxidizing agents and strong acids.[1][8] Handling: Handle in accordance with good industrial hygiene and safety practices. Use appropriate personal protective equipment (PPE), including safety goggles and gloves, to prevent skin and eye contact.[9] Minimize dust generation during handling.[8]

Synthesis and Quality Control Workflow

As a key building block, the synthesis and subsequent purity verification of 2,6-Diaminopyrimidine-4-carboxamide and its analogues are critical steps in the drug discovery pipeline. The following sections provide a logical workflow, from synthesis to final validation.

Rationale for Synthesis

The 2,4-diaminopyrimidine scaffold is considered a "privileged pharmacophore" because its structure is adept at forming crucial hydrogen bonding interactions with the hinge region of many protein kinases.[3] Synthesizing derivatives of 2,6-Diaminopyrimidine-4-carboxamide allows medicinal chemists to create libraries of novel compounds. By systematically altering the substituents, researchers can perform Structure-Activity Relationship (SAR) studies to optimize a compound's potency, selectivity, and pharmacokinetic properties for a specific biological target.[3][11]

Representative Synthetic Protocol

While numerous specific synthetic routes exist for pyrimidine derivatives, a common and logical approach for creating a carboxamide-functionalized diaminopyrimidine involves a multi-step process starting from a halogenated precursor. This protocol is a representative example based on established chemical principles for this class of compounds.[2][3][12]

Objective: To synthesize 2,6-Diaminopyrimidine-4-carboxamide from a suitable precursor. A plausible precursor is 2,6-diamino-4-chloropyrimidine, which itself can be synthesized from more common starting materials.[3] The final carboxamide group can be introduced via hydrolysis of a nitrile.

Step 1: Cyanation of 2,6-Diamino-4-chloropyrimidine

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diamino-4-chloropyrimidine (1 equivalent) in a suitable aprotic solvent such as DMF or DMSO.

-

Reagent Addition: Add a cyanide source, such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), along with a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Reaction Conditions: Heat the mixture, typically in the range of 80-120°C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture. Quench with an aqueous solution (e.g., ammonium chloride or sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate. Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to yield crude 2,6-diamino-4-cyanopyrimidine.

Step 2: Hydrolysis of the Nitrile to Carboxamide

-

Reaction Setup: Dissolve the crude 2,6-diamino-4-cyanopyrimidine from the previous step in a suitable solvent, such as a mixture of an alcohol (e.g., ethanol) and water.

-

Reagent Addition: Add a base, such as sodium hydroxide (NaOH) solution, to the mixture.[3] Alternatively, acidic hydrolysis (e.g., using dilute HCl) can also be employed.[3]

-

Reaction Conditions: Heat the mixture under reflux. Monitor the reaction by TLC or LC-MS until the nitrile starting material is fully converted.

-

Work-up and Purification: Cool the reaction mixture. If basic hydrolysis was used, carefully neutralize the solution with a dilute acid to precipitate the product. If acidic hydrolysis was used, neutralize with a base. Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude 2,6-Diaminopyrimidine-4-carboxamide can be further purified by recrystallization or silica gel column chromatography to achieve the desired purity.

Quality Control and Characterization

Every batch of a synthesized compound must undergo rigorous analytical testing to confirm its identity, purity, and quality.[1] This self-validating system ensures the reliability of subsequent biological data.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final compound.[1] A high-purity product should typically show a single major peak, with the area under the curve indicating a purity of ≥98%.

-

Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups.[1][13] The spectrum should show characteristic absorption bands for N-H stretching (from the amino and amide groups), C=O stretching (from the carboxamide), and vibrations associated with the pyrimidine ring.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.[13] The resulting mass spectrum should display a molecular ion peak corresponding to the expected mass of 2,6-Diaminopyrimidine-4-carboxamide (153.14 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the arrangement of protons and carbons and ensuring the final product matches the expected structure.

Applications in Drug Discovery

The unique pyrimidine core of 2,6-Diaminopyrimidine-4-carboxamide makes it a valuable starting material for creating bioactive molecules with diverse therapeutic potential.[1]

Kinase Inhibition

The primary application of this compound is as a precursor in the synthesis of protein kinase inhibitors.[1][3] Kinases are a class of enzymes that play a critical role in cell signaling pathways; their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[14] Derivatives of diaminopyrimidines act as ATP-competitive inhibitors, meaning they occupy the ATP-binding pocket of the kinase, physically blocking the enzyme's substrate and halting downstream signaling.[7]

Sources

- 1. 2,6-Diaminopyrimidine-4-Carboxamide | 18620-82-1 | ChemicalCell [chemicalcell.com]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,6-Diaminopyrimidine-4-Carboxamide (CAS 18620-82-1) | Properties, SDS & Suppliers - chemBlink [chemblink.com]

- 5. 18620-82-1|2,6-Diaminopyrimidine-4-carboxamide|BLD Pharm [bldpharm.com]

- 6. 2,6-äºæ°¨åºå§å¶-4-ç²é °èº (CAS 18620-82-1) | å±æ§ãå®å ¨æ°æ®è¡¨åä¾åºå - chemBlink [sdhlbiochem.chemblink.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of 2,6-Diaminopyrimidine-4-carboxamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, high-purity building blocks. 2,6-Diaminopyrimidine-4-carboxamide (CAS: 18620-82-1) is a highly functionalized heterocyclic organic compound that serves as a critical intermediate in advanced chemical synthesis[1]. Featuring a rigid pyrimidine core flanked by multiple electron-donating functional groups, this molecule is a privileged scaffold for the development of nucleoside analogs, agrochemicals, and highly selective kinase inhibitors[1].

This technical guide dissects the physicochemical properties of 2,6-Diaminopyrimidine-4-carboxamide, explains the structural causality behind its behavior, and provides a self-validating experimental workflow for its utilization in drug discovery.

Physicochemical Properties & Structural Causality

Understanding the physical behavior of 2,6-Diaminopyrimidine-4-carboxamide requires an analysis of its intermolecular forces. The molecule possesses two primary exocyclic amines at the C2 and C6 positions, alongside a carboxamide group at the C4 position.

Causality of Physical State: These functional groups act as a dense array of hydrogen bond donors and acceptors. In the solid state, they form a highly ordered, rigid intermolecular hydrogen-bonding lattice. Consequently, the thermal energy required to disrupt this lattice exceeds the dissociation energy of the molecule's covalent bonds. This is why the compound exhibits a remarkably high melting point of 284 °C, at which point it undergoes thermal decomposition rather than a clean phase transition to a liquid[2]. This dense molecular packing is also the direct cause of its high calculated density of 1.545 g/cm³[3].

Quantitative Data Summary

| Property | Value | Structural Causality / Note |

| CAS Number | 18620-82-1 | Standard registry identifier[1]. |

| Molecular Formula | C5H7N5O | Heterocyclic organic compound[1]. |

| Molecular Weight | 153.14 g/mol | Low molecular weight, ideal for fragment-based drug design[1]. |

| Density | 1.545 g/cm³ (Cal.) | High density driven by dense intermolecular hydrogen bonding[3]. |

| Melting Point | 284 °C (Decomp.) | Thermal degradation precedes melting due to rigid crystal lattice[2]. |

| Boiling Point | 551.6 °C at 760 mmHg (Cal.) | Theoretical value; compound decomposes before reaching this state[3]. |

| Flash Point | 287.4 °C (Cal.) | Correlates closely with the decomposition temperature[3]. |

Mechanistic Role in Kinase Inhibitor Design

In oncology and immunology, aberrant kinase signaling is a primary target for therapeutic intervention. The 2,6-diaminopyrimidine scaffold is a bioisostere of the adenine ring found in ATP. When functionalized appropriately, derivatives of 2,6-Diaminopyrimidine-4-carboxamide can act as potent ATP-competitive inhibitors[1].

The primary amines at C2 and C6 form critical hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the inhibitor within the ATP-binding pocket and preventing the phosphorylation of downstream substrates.

Fig 1: ATP-competitive kinase inhibition mechanism by pyrimidine derivatives.

Self-Validating Experimental Protocol: C5-Functionalization

To utilize 2,6-Diaminopyrimidine-4-carboxamide in the synthesis of complex molecular architectures, it must be functionalized. The C5 position of the pyrimidine ring is highly activated toward electrophilic aromatic substitution due to the electron-donating effects of the adjacent amino groups.

The following protocol details the C5-Bromination of the scaffold, a prerequisite for downstream Suzuki-Miyaura cross-coupling. This protocol is designed as a self-validating system , ensuring that empirical data dictates the progression of the workflow.

Fig 2: Self-validating synthetic workflow for C5-functionalization of the pyrimidine core.

Step-by-Step Methodology: C5-Bromination

1. Dissolution: Suspend 2,6-Diaminopyrimidine-4-carboxamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: The high dielectric constant of DMF is strictly required to disrupt the extensive intermolecular hydrogen bonding of the starting material, allowing it to enter the solution phase.

2. Electrophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Portion-wise, add N-Bromosuccinimide (NBS) (1.05 eq) over 30 minutes. Causality: Maintaining 0 °C is critical. While the C5 position is activated, the exocyclic amines are susceptible to oxidative degradation by halogens at elevated temperatures. Kinetic control ensures regioselective C5-bromination.

3. Self-Validation Checkpoint (LC-MS): After 2 hours, extract a 10 µL aliquot, dilute in 1 mL MeCN/H2O, and analyze via LC-MS. Validation Criteria: Look for the disappearance of the starting material peak (m/z 154 [M+H]+). Successful mono-bromination is definitively confirmed by the appearance of a distinct M+2 isotope pattern at m/z 232 and 234 in a 1:1 ratio (reflecting the natural isotopic abundance of 79Br and 81Br). If starting material persists >5%, add an additional 0.05 eq of NBS and stir for 30 minutes before re-testing.

4. Quenching and Isolation: Once validated, quench the reaction by pouring the mixture into 5 volumes of ice-cold distilled water. The brominated product will precipitate immediately. Filter the solid under vacuum and wash with cold water to remove residual succinimide and DMF.

5. Analytical Verification: Dry the product under high vacuum. Verify final purity (>95%) using quantitative NMR (qNMR) and analytical HPLC before proceeding to cross-coupling workflows.

Handling and Storage

Due to its dense hydrogen-bonding network, the compound is highly stable under standard laboratory conditions. However, to maintain its >99% purity for pharmaceutical applications, it should be stored in a tightly closed container, protected from light, and kept in a cool, dry environment to prevent ambient moisture absorption[1].

References

- ChemicalCell. "2,6-Diaminopyrimidine-4-Carboxamide CAS NO 18620-82-1". ChemicalRoot.

- ChemBlink. "2,6-Diaminopyrimidine-4-Carboxamide (CAS 18620-82-1) | Properties, SDS & Suppliers". ChemBlink.

- ChemicalBook. "18620-82-1 CAS MSDS (2,6-diaminopyrimidine-4-carboxamide)". ChemicalBook.

Sources

- 1. 2,6-Diaminopyrimidine-4-Carboxamide | 18620-82-1 | ChemicalCell [chemicalcell.com]

- 2. 18620-82-1 CAS MSDS (2,6-diaminopyrimidine-4-carboxamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,6-Diaminopyrimidine-4-Carboxamide (CAS 18620-82-1) | Properties, SDS & Suppliers - chemBlink [chemblink.com]

Comprehensive Technical Guide: Solubility and Stability Profiling of 2,6-Diaminopyrimidine-4-carboxamide

Introduction and Physicochemical Grounding

2,6-Diaminopyrimidine-4-carboxamide (CAS: 18620-82-1) is a highly versatile heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, nucleoside analogs, and advanced agrochemicals1[1]. The molecule features an electron-deficient pyrimidine core functionalized with two exocyclic amino groups and a carboxamide moiety.

Understanding its physicochemical properties is critical for downstream formulation and assay development. The compound exhibits a remarkably high melting point of 284 °C (with decomposition) 2[2]. This thermal behavior is indicative of a high crystal lattice energy driven by extensive intermolecular hydrogen bonding. Consequently, this strong crystalline lattice directly impacts its thermodynamic solubility, often presenting severe challenges in the aqueous buffer systems common to early-stage drug discovery 3[3].

Solubility Profile and Solvation Mechanics

The solubility of 2,6-diaminopyrimidine-4-carboxamide is governed by a thermodynamic competition: the energy required to break its dense hydrogen-bonded crystal lattice versus the energy released upon solvation.

-

Aqueous and Polar Solvents: The compound is soluble in highly polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water and ethanol. These polar solvents possess the necessary dipole moments to effectively compete with and disrupt the intermolecular hydrogen bonds of the API's crystal lattice.

-

Non-Polar Solvents: It is practically insoluble in non-polar organic solvents (e.g., hexane, toluene). Non-polar environments lack the hydrogen-bond accepting/donating capabilities required to overcome the lattice energy.

-

pH-Dependent Solubility: The basic diaminopyrimidine core allows for protonation in highly acidic media, marginally improving aqueous solubility. However, this must be carefully balanced against the chemical stability of the carboxamide group.

Advanced Strategies for Solubility Enhancement

To overcome the intrinsic solubility limitations of pyrimidine-4-carboxamide derivatives without altering their covalent structure, crystal engineering via co-crystallization is a field-proven strategy. Formulating the API with coformers such as glutaric acid or saccharin has been shown to significantly enhance both the intrinsic dissolution rate and the apparent aqueous solubility by creating a "spring and parachute" supersaturation effect4[4], 5[5].

Stability Profile: Chemical and Solution Dynamics

A robust development program must evaluate stability across solid-state thermal conditions, chemical degradation (hydrolysis), and solution-phase dynamics.

Chemical Stability and Degradation Pathways

Under standard ambient storage conditions, the solid form of 2,6-diaminopyrimidine-4-carboxamide is highly stable. However, in solution, the carboxamide group becomes the primary liability.

-

Acidic/Basic Hydrolysis: Exposure to strong acids (pH < 2) or strong bases (pH > 10) at elevated temperatures accelerates the nucleophilic acyl substitution at the carboxamide bond. This cleavage yields 2,6-diaminopyrimidine-4-carboxylic acid and releases ammonia/ammonium.

-

Solution Stability of Co-crystals: When utilizing co-crystals to boost solubility, solution stability is the critical parameter. Unwanted solution-mediated phase transformations can cause the supersaturated co-crystal to precipitate back into the less soluble parent API form, negating the bioavailability benefits 4[4].

Figure 1: pH-dependent hydrolysis pathway of 2,6-diaminopyrimidine-4-carboxamide.

Experimental Methodologies

To ensure rigorous validation of 2,6-diaminopyrimidine-4-carboxamide formulations, the following self-validating protocols are recommended.

Protocol 1: High-Throughput Kinetic Solubility Assay (HPLC-UV)

Causality Context: Kinetic solubility measures the concentration of the compound in solution before it reaches thermodynamic equilibrium. This is highly relevant for predicting precipitation risks when dosing from DMSO stocks into aqueous biological assays.

-

Step 1: Stock Preparation. Prepare a 10 mM stock solution of 2,6-diaminopyrimidine-4-carboxamide in 100% LC-MS grade DMSO.

-

Step 2: Spiking. Aliquot 10 µL of the DMSO stock into 490 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate to achieve a final DMSO concentration of 2%.

-

Step 3: Incubation. Seal the plate and incubate at 37 °C for 24 hours with continuous orbital shaking at 300 rpm to ensure maximum kinetic dissolution.

-

Step 4: Filtration. Transfer the suspension to a 0.45 µm PVDF filter plate and centrifuge at 2000 x g for 5 minutes. This step physically separates the undissolved API lattice from the solvated molecules.

-

Step 5: Quantification. Analyze the filtrate via HPLC-UV (λ = 254 nm) against a standard curve prepared in matching solvent conditions to determine the exact soluble fraction.

Protocol 2: Accelerated Solution Stability Testing (ICH Q1A Aligned)

Causality Context: This protocol applies thermal and pH stress to the molecule to predict shelf-life and identify degradation products, ensuring the integrity of the compound during long-term studies.

-

Step 1: Sample Preparation. Dissolve the compound in three distinct buffer systems: pH 2.0 (0.1 N HCl), pH 7.4 (PBS), and pH 10.0 (Borate buffer) at a concentration of 0.5 mg/mL.

-

Step 2: Thermal Stress. Divide each solution into sealed amber glass vials to prevent photolytic degradation. Incubate at 40 °C and 60 °C.

-

Step 3: Sampling & Quenching. Extract 50 µL aliquots at T=0, 24h, 48h, 7 days, and 14 days. Critical Step: Quench extreme pH samples immediately with a neutralizing buffer to halt further degradation prior to analysis.

-

Step 4: LC-MS Analysis. Analyze samples using LC-MS to quantify the remaining parent compound and identify the mass of any degradation peaks (e.g., observing the [M+H]+ shift corresponding to the conversion of the carboxamide to the carboxylic acid).

Figure 2: Integrated experimental workflow for solubility and stability profiling.

Quantitative Data Summary

The following table synthesizes the physicochemical and stability parameters critical for the handling and formulation of 2,6-diaminopyrimidine-4-carboxamide:

| Parameter | Value / Observation | Analytical Method |

| CAS Number | 18620-82-1 | N/A |

| Melting Point | 284 °C (Decomposes) | DSC / Capillary |

| Aqueous Solubility | Low (pH dependent, slightly higher in acidic media) | HPLC-UV |

| Organic Solubility | Soluble in DMSO, EtOH; Insoluble in non-polar solvents | Visual / Turbidimetry |

| Stability (Solid) | Highly stable under ambient conditions | PXRD / HPLC |

| Stability (Solution) | Susceptible to extreme pH hydrolysis (amide cleavage) | LC-MS |

References

-

ACS Crystal Growth & Design: Solution Stability of Pharmaceutical Cocrystals. Retrieved from: [Link]

-

MDPI: Non-Covalent Derivatives: Cocrystals and Eutectics. Retrieved from: [Link]

-

ACS Publications (Journal of Medicinal Chemistry): Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Retrieved from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,6-Diaminopyrimidine-4-carboxamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2,6-Diaminopyrimidine-4-carboxamide, a key heterocyclic organic compound. As a vital building block in advanced chemical synthesis, particularly in the pharmaceutical and agrochemical industries, its structural elucidation and purity assessment are of paramount importance.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven insights into its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms within a molecule. For 2,6-Diaminopyrimidine-4-carboxamide, both ¹H and ¹³C NMR are crucial for confirming its structure.

Principles of NMR Spectroscopy in the Context of 2,6-Diaminopyrimidine-4-carboxamide

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons. For 2,6-Diaminopyrimidine-4-carboxamide, we expect to observe distinct signals for the aromatic proton on the pyrimidine ring, the protons of the two amino groups, and the protons of the carboxamide group. The chemical shifts of these protons are influenced by the electron-withdrawing and -donating effects of the substituents on the pyrimidine ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2,6-Diaminopyrimidine-4-carboxamide will give rise to a distinct signal, and the chemical shifts will be indicative of their hybridization and electronic environment.

Experimental Protocol for NMR Analysis

A general protocol for acquiring high-quality NMR spectra of a compound like 2,6-Diaminopyrimidine-4-carboxamide is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for many polar organic compounds).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of 400 MHz or higher for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically used with 8-16 scans.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum, typically requiring a larger number of scans for a good signal-to-noise ratio.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of structurally similar compounds, such as 2,6-diaminopyridine and various pyrimidine carboxamide derivatives, the following table summarizes the expected chemical shifts for 2,6-Diaminopyrimidine-4-carboxamide.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Assignment |

| Proton 1 | ~7.5 - 8.0 | Singlet | H-5 (pyrimidine ring) |

| Proton 2 | ~6.5 - 7.5 (broad) | Singlet | -NH₂ (at C-2 and C-6) |

| Proton 3 | ~7.0 - 8.0 (broad) | Singlet | -CONH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Assignment |

| Carbon 1 | ~165 - 175 | C=O (carboxamide) |

| Carbon 2 | ~160 - 165 | C-2 and C-6 (pyrimidine ring) |

| Carbon 3 | ~155 - 160 | C-4 (pyrimidine ring) |

| Carbon 4 | ~90 - 100 | C-5 (pyrimidine ring) |

Rationale for Predictions: The chemical shifts for the pyrimidine ring protons and carbons are based on data from various diaminopyrimidines. The downfield shift of the H-5 proton is expected due to the anisotropic effect of the adjacent carboxamide group. The broadness of the amino and amide proton signals is due to quadrupole broadening and potential hydrogen exchange. The chemical shifts of the carboxamide group are based on typical values for primary amides.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Principles of IR Spectroscopy for 2,6-Diaminopyrimidine-4-carboxamide

The IR spectrum of 2,6-Diaminopyrimidine-4-carboxamide is expected to show characteristic absorption bands for the N-H bonds of the amino and amide groups, the C=O bond of the amide, and the C=N and C=C bonds of the pyrimidine ring.

Experimental Protocol for IR Analysis

A standard protocol for obtaining an IR spectrum using the KBr pellet method is as follows:

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the sample with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Caption: Workflow for IR Spectroscopic Analysis.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for 2,6-Diaminopyrimidine-4-carboxamide, based on data from analogous compounds.[2][3]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amino & Amide) | 3400 - 3100 | Strong, Broad |

| C=O Stretch (Amide I) | 1700 - 1650 | Strong |

| N-H Bend (Amine & Amide II) | 1650 - 1580 | Medium-Strong |

| C=N and C=C Stretch (Ring) | 1600 - 1450 | Medium-Strong |

Rationale for Predictions: The broad N-H stretching band is characteristic of primary amines and amides due to symmetric and asymmetric stretching modes and hydrogen bonding. The strong C=O stretch is a hallmark of the amide functional group. The pyrimidine ring vibrations are expected in the fingerprint region and are consistent with those observed for other pyrimidine derivatives.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Principles of Mass Spectrometry for 2,6-Diaminopyrimidine-4-carboxamide

In a typical mass spectrometry experiment, the sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected. For 2,6-Diaminopyrimidine-4-carboxamide, techniques like Electrospray Ionization (ESI) are suitable due to its polarity. The mass spectrum will show a molecular ion peak (or a protonated molecule peak in ESI) corresponding to the molecular weight of the compound.

Experimental Protocol for Mass Spectrometry Analysis

A general protocol for ESI-MS analysis is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the micromolar range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Predicted Mass Spectrometric Data

The molecular formula of 2,6-Diaminopyrimidine-4-carboxamide is C₅H₇N₅O, with a monoisotopic mass of 153.0651 g/mol .

| Ion | Predicted m/z |

| [M+H]⁺ | 154.0729 |

| [M+Na]⁺ | 176.0548 |

| [M+K]⁺ | 192.0288 |

Expected Fragmentation: The fragmentation pattern in MS/MS experiments would likely involve the loss of the carboxamide group (-CONH₂) or ammonia (-NH₃) from the amino groups, providing further structural confirmation.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of 2,6-Diaminopyrimidine-4-carboxamide, through the synergistic use of NMR, IR, and Mass Spectrometry, provides a robust framework for its structural elucidation and purity assessment. While direct experimental data is not widely published, a thorough understanding of the spectroscopic properties of closely related analogs allows for a reliable prediction and interpretation of its spectral data. This guide provides the necessary theoretical and practical foundation for researchers and professionals working with this important chemical entity, ensuring confidence in its identity and quality for downstream applications in drug discovery and development.

References

-

PubChem. (n.d.). 2,6-Diaminopyridine. Retrieved from [Link]

- Venkatesan, K., et al. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia, 30(1), 119-128.

-

Growing Science. (n.d.). Supplementary Data. Retrieved from [Link]

- Ejimadu, I. M. (1991). Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6-hydroxy-8-choroalkyl Purines. Pertanika Journal of Science & Technology, 14(2), 235-242.

-

NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. Retrieved from [Link]

- Tshinavhe, R., et al. (2021). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research, 30(8), 1598-1624.

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. Retrieved from [Link]

- Rajavel, R., et al. (2013). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II). Journal of Chemical and Pharmaceutical Research, 5(1), 57-63.

- ACS Publications. (2021). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 64(24), 17976–17991.

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

- Royal Society of Chemistry. (2015). 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(ii) complexes. Dalton Transactions, 44(42), 18451-18463.

-

SpectraBase. (n.d.). 4,6-Diamino-pyrimidine. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. Retrieved from [Link]

- Wiley Online Library. (1963). PHOTOCHEMISTRY OF 4‐AMINOPYRIMIDINES 2,6‐DIMETHYL‐4‐AMINOPYRIMIDINE. Photochemistry and Photobiology, 2(4), 457-469.

- PubMed. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 751-757.

- MDPI. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 29(3), 603.

Sources

Synthesis of 2,6-Diaminopyrimidine-4-carboxamide: A Comprehensive Technical Guide

Executive Summary

2,6-Diaminopyrimidine-4-carboxamide (CAS 18620-82-1) is a highly versatile heterocyclic building block essential for the development of complex molecular architectures, including nucleoside analogs, targeted kinase inhibitors, and agrochemical active ingredients[1]. For researchers and drug development professionals, securing a high-yielding, scalable, and chemoselective synthetic route to this intermediate is critical.

This whitepaper details a robust, self-validating three-step synthetic workflow starting from the inexpensive and commercially available precursor, orotic acid (uracil-6-carboxylic acid). By exploiting the inherent electronic properties of the pyrimidine core, this route ensures high atom economy and regiocontrol.

Mechanistic Pathway & Causality (The "Why")

As an application scientist, designing a protocol requires understanding the causality behind every reagent choice. This synthesis relies on the sequential functionalization of the pyrimidine ring through controlled electrophilic and nucleophilic activations.

-

Step 1: Global Chlorination. Orotic acid exists as a highly stable tautomeric mixture of hydroxyl and oxo forms. To activate the C2 and C6 positions for subsequent nucleophilic attack, we utilize a synergistic combination of phosphorus oxychloride (POCl 3 ) and phosphorus pentachloride (PCl 5 ). This converts the dione into 2,6-dichloropyrimidine-4-carbonyl chloride. PCl 5 acts as a potent chlorinating agent necessary to overcome the electron-deficient nature of the pyrimidine ring, ensuring complete conversion of both the ring hydroxyls and the carboxylic acid[2].

-

Step 2: Selective Esterification. The resulting acyl chloride is highly reactive. Attempting direct amidation at this stage often leads to intractable polymeric mixtures and poor solubility. By selectively trapping the acyl chloride with anhydrous methanol at low temperatures, we form methyl 2,6-dichloropyrimidine-4-carboxylate. Because the acyl chloride is orders of magnitude more electrophilic than the aryl chlorides on the pyrimidine ring, this step proceeds with perfect chemoselectivity[3].

-

Step 3: Tandem S N Ar and Amidation. The final step is an elegant, one-pot global amination. The methyl ester is subjected to excess ammonia under thermal pressure. Ammonia acts as a nucleophile in two distinct mechanisms here: First, the strongly electron-withdrawing ester group and pyrimidine nitrogens stabilize the Meisenheimer complex, facilitating a rapid Nucleophilic Aromatic Substitution (S N Ar) at the C2 and C6 chlorides. Simultaneously, the ester undergoes nucleophilic acyl substitution to form the primary carboxamide, yielding the target API intermediate[3].

Quantitative Data Summary

The table below summarizes the quantitative parameters, expected yields, and intermediate transformations for the three-step workflow.

| Step | Chemical Transformation | Reagents & Critical Conditions | Intermediate / Product | Typical Yield |

| 1 | Global Chlorination | POCl 3 , PCl 5 , Reflux (105 °C), 24h | 2,6-Dichloropyrimidine-4-carbonyl chloride | 85 - 90% |

| 2 | Selective Esterification | Anhydrous MeOH, DCM, 0 °C to RT, 2h | Methyl 2,6-dichloropyrimidine-4-carboxylate | 90 - 95% |

| 3 | Tandem S N Ar & Amidation | NH 3 (excess in MeOH), 100 °C, 12h | 2,6-Diaminopyrimidine-4-carboxamide | 75 - 80% |

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 2,6-Dichloropyrimidine-4-carbonyl chloride

Causality Check: Ensure completely anhydrous conditions. POCl 3 reacts violently with ambient moisture, which would hydrolyze the highly sensitive acyl chloride intermediate back to the carboxylic acid, derailing the synthesis.

-

Equip a 500 mL flame-dried round-bottom flask with a reflux condenser and a calcium chloride (CaCl 2 ) drying tube.

-

Suspend orotic acid (50.0 g, 0.32 mol) in POCl 3 (200 mL).

-

Add PCl 5 (150 g, 0.72 mol) portion-wise under a continuous inert argon sweep.

-

Heat the heterogeneous mixture to a gentle reflux (approx. 105–110 °C) for 24 hours. The reaction is complete when a clear, dense solution forms[2].

-

Validation: Monitor the cessation of HCl gas evolution from the drying tube.

-

Remove excess POCl 3 via vacuum distillation. The resulting dense, pale-yellow liquid is used directly in Protocol B to prevent degradation.

Protocol B: Synthesis of Methyl 2,6-dichloropyrimidine-4-carboxylate

Causality Check: Strict temperature control is critical. The esterification is highly exothermic; elevated temperatures could provide enough activation energy for unwanted nucleophilic attack of methanol on the C4/C6 aryl chlorides, leading to methoxy-impurities.

-

Dissolve the crude 2,6-dichloropyrimidine-4-carbonyl chloride in anhydrous dichloromethane (DCM, 150 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add anhydrous methanol (50 mL) dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation: Thin-Layer Chromatography (TLC) (Hexane:EtOAc 4:1) must show the complete disappearance of the baseline acyl chloride and the appearance of a fast-moving ester spot[3].

-

Concentrate the mixture under reduced pressure, wash with saturated aqueous NaHCO 3 to neutralize residual HCl, dry over MgSO 4 , and evaporate to yield the solid methyl ester.

Protocol C: Synthesis of 2,6-Diaminopyrimidine-4-carboxamide

Causality Check: The use of a sealed pressure vessel is mandatory. Ammonia gas will rapidly escape at the required reaction temperature (100 °C) if not contained, leading to incomplete S N Ar substitution and the formation of mono-amino chloro impurities.

-

Transfer methyl 2,6-dichloropyrimidine-4-carboxylate (20.0 g) into a heavy-walled stainless-steel autoclave.

-

Add a saturated solution of ammonia in methanol (7 N NH 3 in MeOH, 200 mL).

-

Seal the vessel securely and heat to 100 °C for 12–16 hours behind a blast shield.

-

Cool the vessel completely to -78 °C (dry ice/acetone bath) before carefully opening to vent excess pressure safely.

-

Validation: LC-MS analysis must confirm the mass shift corresponding to the displacement of two chlorides and one methoxy group with three nitrogenous groups (Target MW: 153.14 g/mol )[1].

-

Concentrate the solvent in vacuo. Recrystallize the crude product from hot water or ethanol to afford pure 2,6-diaminopyrimidine-4-carboxamide as a crystalline solid.

Visualizing the Synthetic Workflow

Figure 1: Three-step synthetic workflow for 2,6-diaminopyrimidine-4-carboxamide from orotic acid.

References

-

[1] Title: 2,6-Diaminopyrimidine-4-Carboxamide CAS NO 18620-82-1 Source: chemicalroot.com URL:

-

[2] Title: A Facile Synthesis of 5-Iodo-6-Substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid) Source: semanticscholar.org URL:

-

[3] Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: acs.org URL:

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2,6-Diaminopyrimidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2,6-diaminopyrimidine-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. While a publicly deposited crystal structure for this specific molecule is not available at the time of this writing, this guide will leverage data from closely related diaminopyrimidine derivatives to present a thorough, field-proven framework for its crystallization, data acquisition via single-crystal X-ray diffraction, and detailed structural analysis. The principles and protocols outlined herein are designed to equip researchers with the expertise to pursue the crystallographic analysis of this and similar molecules, with a focus on understanding the intricate network of intermolecular interactions that govern their solid-state properties.

Introduction: The Significance of 2,6-Diaminopyrimidine-4-carboxamide in Structural Chemistry

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, with its derivatives playing crucial roles in a myriad of biological processes.[1][2] 2,6-Diaminopyrimidine-4-carboxamide (CAS 18620-82-1) is a derivative that presents a fascinating case for crystallographic study due to its rich hydrogen bonding capabilities.[1][3] The presence of two amino groups and a carboxamide moiety on the pyrimidine ring suggests a high propensity for forming robust and intricate supramolecular assemblies. Understanding the three-dimensional arrangement of molecules in the crystalline state, and the specific hydrogen bonds that dictate this arrangement, is paramount for:

-

Drug Development: The solid-state structure of an active pharmaceutical ingredient (API) directly influences its solubility, dissolution rate, stability, and bioavailability.

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) is a critical step in drug development to ensure consistent efficacy and safety.

-

Crystal Engineering: A detailed understanding of the intermolecular interactions allows for the rational design of co-crystals with tailored physicochemical properties.

This guide will walk through the essential steps to achieve a comprehensive crystal structure analysis of 2,6-diaminopyrimidine-4-carboxamide, from obtaining single crystals to interpreting the final structural model.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 2,6-Diaminopyrimidine-4-carboxamide

While various synthetic routes to diaminopyrimidine derivatives exist, a common approach involves the condensation of a suitable precursor with a guanidine salt. The purity of the final compound is critical, as impurities can inhibit crystallization or lead to disordered crystal structures. Standard purification techniques such as recrystallization or column chromatography are often employed.[1]

Protocol for Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following protocol outlines common techniques for the crystallization of small organic molecules like 2,6-diaminopyrimidine-4-carboxamide.

Experimental Protocol: Single Crystal Growth

-

Solvent Screening:

-

Begin by testing the solubility of a small amount of 2,6-diaminopyrimidine-4-carboxamide in a range of solvents (e.g., water, ethanol, methanol, acetonitrile, dimethylformamide, acetone).

-

The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately to highly soluble upon heating.

-

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask filled with warm water.

-

-

Vapor Diffusion:

-

Liquid-Liquid: In a small vial, dissolve the compound in a solvent in which it is highly soluble. Place this vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is insoluble. The anti-solvent should be miscible with the solvent. Over time, the anti-solvent vapor will diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

-

Solid-Liquid: This method is similar to liquid-liquid diffusion, but the compound is introduced as a solid into a mixture of a solvent and an anti-solvent.

-

The choice of method and solvent system is often empirical and may require experimentation with various conditions to yield high-quality crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Principles of SC-XRD

When a focused beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern. By rotating the crystal and collecting the diffraction data from all orientations, a complete map of the electron density within the unit cell can be constructed. This electron density map is then used to build a model of the atomic positions, bond lengths, and bond angles.

Data Acquisition and Processing Workflow

The process of obtaining a crystal structure from a single crystal can be summarized in the following workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Hypothetical Crystal Structure Analysis of 2,6-Diaminopyrimidine-4-carboxamide

In the absence of a published crystal structure for 2,6-diaminopyrimidine-4-carboxamide, we can predict its likely structural features based on the extensive crystallographic data available for analogous compounds, particularly other diaminopyrimidine derivatives.[4]

Predicted Crystallographic Data

The crystallographic parameters for a hypothetical crystal of 2,6-diaminopyrimidine-4-carboxamide are presented in the table below, based on typical values for similar small organic molecules.

| Parameter | Predicted Value |

| Chemical Formula | C₅H₇N₅O |

| Formula Weight | 153.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~10-15 |

| β (°) | ~90-110 |

| Volume (ų) | ~700-1000 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.5-1.7 |

Molecular Geometry

The pyrimidine ring is expected to be essentially planar. The amino and carboxamide substituents will likely exhibit some degree of pyramidalization at the nitrogen atoms and potential rotation around the C-C and C-N single bonds.

Supramolecular Assembly and Hydrogen Bonding

The hydrogen bonding patterns are the most critical aspect of the crystal structure of 2,6-diaminopyrimidine-4-carboxamide. The molecule possesses multiple hydrogen bond donors (the amino and amide N-H groups) and acceptors (the pyrimidine ring nitrogens and the carbonyl oxygen). This allows for the formation of a rich and stable three-dimensional network.

Based on studies of related diaminopyrimidines, we can anticipate the formation of several key hydrogen bonding motifs, or "supramolecular synthons".[4]

Caption: Common Hydrogen Bonding Motifs in Diaminopyrimidines.

-

R²₂(8) Homodimers: It is highly probable that two molecules of 2,6-diaminopyrimidine-4-carboxamide will form centrosymmetric dimers through pairs of N-H···N hydrogen bonds between one of the amino groups and a pyrimidine ring nitrogen. This is a very robust and commonly observed synthon in diaminopyrimidine chemistry.[4]

-

DDAA Arrays: These R²₂(8) dimers can then self-assemble through further hydrogen bonds, often involving the second amino group and the carboxamide moiety, to form "DDAA" (Donor-Donor-Acceptor-Acceptor) arrays.

-

Carboxamide Chains: The carboxamide group is also a strong mediator of hydrogen bonding and can form catemeric chains or tapes via N-H···O=C interactions, linking the R²₂(8) dimers into sheets or a three-dimensional framework.

The interplay of these and other potential hydrogen bonds, such as those involving the second pyrimidine ring nitrogen, will ultimately define the crystal packing and the overall properties of the solid material.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for the crystal structure analysis of 2,6-diaminopyrimidine-4-carboxamide. While the definitive crystal structure of this compound remains to be determined and published, the principles of crystallization, data analysis, and the predicted hydrogen bonding motifs based on analogous structures offer a solid foundation for researchers in the field. The elucidation of the precise solid-state architecture of 2,6-diaminopyrimidine-4-carboxamide will undoubtedly provide valuable insights for its application in drug development and materials science. It is our hope that this guide will encourage and facilitate such an investigation, ultimately contributing to the growing body of knowledge in structural chemistry.

References

-

ChemicalCell. (n.d.). 2,6-Diaminopyrimidine-4-Carboxamide CAS NO 18620-82-1. Retrieved from [Link]

- Edison, B., Balasubramani, K., Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2014). 2,6-Diamino-4-chloropyrimidinium 4-carboxybutanoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1153–o1154.

- McGuire, S. C., et al. (2016). Crystal structure of the co-crystal of 5-aminoisophthalic acid and 1,2-bis(pyridin-4-yl)ethene.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 236987, 2,6-Diaminopyridine-4-carboxylic acid. Retrieved from [Link].

-

NextSDS. (n.d.). 2,6-Diamino-5-chloro-4-pyrimidinecarboxamide — Chemical Substance Information. Retrieved from [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

- Saeed, A., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6863-6875.

- Thanigaimani, K., et al. (2012). 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o431.

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

- Wouters, J., & Quere, L. (Eds.). (2012). Pharmaceutical Salts and Cocrystals. Royal Society of Chemistry.

- Zukerman-Schpector, J., & Tiekink, E. R. (2014).

Sources

The 2,6-Diaminopyrimidine-4-carboxamide Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential

Foreword

The quest for novel therapeutic agents with high efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as privileged structures, offering a three-dimensional framework amenable to chemical modification and interaction with biological targets. Among these, the 2,6-diaminopyrimidine-4-carboxamide core has emerged as a scaffold of significant interest, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile scaffold, intended for researchers, scientists, and drug development professionals. We will delve into its diverse therapeutic applications, elucidate the underlying mechanisms of action, detail structure-activity relationships, and provide robust experimental protocols for its synthesis and biological evaluation.

The 2,6-Diaminopyrimidine-4-carboxamide Core: A Privileged Scaffold

The 2,6-diaminopyrimidine-4-carboxamide scaffold is characterized by a pyrimidine ring substituted with amino groups at the 2 and 6 positions and a carboxamide moiety at the 4-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, enabling it to participate in a variety of non-covalent interactions with biological macromolecules. The amino groups can act as hydrogen bond donors, while the pyrimidine nitrogens and the carboxamide oxygen can serve as hydrogen bond acceptors. This multipoint interaction capability is a key determinant of its ability to bind with high affinity and specificity to the active sites of enzymes, particularly protein kinases.

While the closely related 2,4-diaminopyrimidine scaffold has been more extensively studied and forms the basis of numerous approved drugs and clinical candidates, the 2,6-diamino isomer presents distinct structural and electronic properties that can be exploited for novel drug design.[1] This guide will focus on the known biological activities of the 2,6-diaminopyrimidine-4-carboxamide core and, where relevant, draw comparisons with its 2,4-diamino counterpart to highlight unique opportunities for therapeutic intervention.

Diverse Biological Activities and Therapeutic Applications

The 2,6-diaminopyrimidine-4-carboxamide scaffold has demonstrated a wide spectrum of biological activities, positioning it as a valuable starting point for the development of therapies for various diseases.

Kinase Inhibition: A Prominent Anticancer Strategy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 2,6-diaminopyrimidine-4-carboxamide scaffold has been successfully employed as a hinge-binding motif in the design of potent and selective kinase inhibitors.

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[2] Novel diaminopyrimidine carboxamides have been developed as potent HPK1 inhibitors. The carboxamide moiety has been shown to be essential for enhanced enzyme inhibitory potency and kinome selectivity.[3][4] Structure-activity relationship (SAR) studies have revealed that substitutions on the aniline ring attached to the pyrimidine core significantly impact potency and selectivity.[3][4] For instance, 2,6-disubstituted anilines have shown improved potency and sustained IL-2 activity in peripheral blood mononuclear cells (PBMCs).[3][4]

-

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a critical role in cancer cell proliferation, survival, and migration.[5] Diaminopyrimidine derivatives have been designed as FAK inhibitors, with some compounds exhibiting potent anticancer activity against cancer cell lines with high FAK expression.[5]

-

Other Kinase Targets: The versatility of the diaminopyrimidine scaffold has led to its exploration as an inhibitor of other kinases, including Interleukin-1 receptor-associated kinase 4 (IRAK4) and Sky kinase.[6][7] Optimization of these scaffolds has led to the identification of highly selective inhibitors with favorable pharmacokinetic properties.[7]

Antiviral Activity

Derivatives of diaminopyrimidines have shown promise as broad-spectrum antiviral agents. For example, 2,6-diaminopurine derivatives, which share structural similarities, have demonstrated activity against a range of viruses including flaviviruses (Dengue, Zika, West Nile), influenza virus, and SARS-CoV-2.[8] The mechanism of action is often multi-targeted, affecting both viral and host cell processes.[8] While specific studies on the antiviral activity of 2,6-diaminopyrimidine-4-carboxamide are less common, the broader success of related scaffolds suggests this is a promising area for future investigation. N-monoacyl-2,6-diaminopyridine derivatives have also shown significant anti-herpes simplex virus (HSV)-1 activity.[9]

Antibacterial and Antitubercular Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. The 2-aminopyrimidine scaffold has been identified as a novel framework for biofilm modulation, particularly against Gram-positive bacteria.[10] Furthermore, 6-dialkylaminopyrimidine carboxamides have been identified as a hit series with potential novel mechanisms of action against Mycobacterium tuberculosis.[11] These compounds were active against clinical Mtb strains and showed no cross-resistance to conventional antituberculosis drugs.[11] Metal-organic frameworks based on 4,6-diamino-2-pyrimidinethiol have also demonstrated potent antibacterial and antibiofilm activities.[12]

Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of the 2,6-diaminopyrimidine-4-carboxamide scaffold can be finely tuned through systematic chemical modifications.

The Importance of the Carboxamide Moiety

The carboxamide group at the 4-position is often crucial for potent biological activity, particularly in kinase inhibition. It can form key hydrogen bond interactions with the hinge region of the kinase, significantly enhancing binding affinity.[3][4] The addition of a 5-carboxamide moiety to an aminopyrimidine core was found to engage Glu92 of the hinge region of HPK1, leading to a greater than 100-fold improvement in intrinsic potency.[3]

Substitutions on the Pyrimidine Core and Amino Groups

Modifications at other positions of the pyrimidine ring and on the amino groups provide opportunities to modulate potency, selectivity, and pharmacokinetic properties.

-

Substitutions on the Amino Groups: Attaching various aryl or alkyl groups to the amino functions can explore different pockets of the target protein's active site. For kinase inhibitors, substitutions on the aniline ring attached to one of the amino groups have been a key area of optimization for both potency and selectivity.[3][4]

-

Substitutions on the Pyrimidine Ring: While the core scaffold is often maintained, substitutions at the 5-position of the pyrimidine ring can be used to improve properties such as solubility and metabolic stability.

The following diagram illustrates a generalized SAR for diaminopyrimidine carboxamide-based kinase inhibitors:

Caption: Generalized Structure-Activity Relationship (SAR) for 2,6-Diaminopyrimidine-4-carboxamide derivatives.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 2,6-diaminopyrimidine-4-carboxamide derivatives.

General Synthetic Strategy

A common synthetic route to 2,6-diaminopyrimidine-4-carboxamides involves the construction of the substituted pyrimidine core followed by functional group manipulations.

Caption: General synthetic workflow for 2,6-diaminopyrimidine-4-carboxamide derivatives.

Step-by-Step Protocol for Synthesis:

-

Synthesis of 6-Amino-2-chloro-4-cyanopyrimidine:

-

To a solution of 2,6-dichloro-4-cyanopyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol), add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 6-amino-2-chloro-4-cyanopyrimidine intermediate.

-

-

Synthesis of 2,6-Diamino-4-cyanopyrimidine:

-

In a sealed tube, dissolve the 6-amino-2-chloro-4-cyanopyrimidine intermediate (1.0 eq) in a high-boiling point solvent (e.g., n-butanol).

-

Add the second amine (1.5-2.0 eq).

-

Heat the reaction mixture at 100-150 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the 2,6-diamino-4-cyanopyrimidine derivative.

-

-

Hydrolysis to 2,6-Diaminopyrimidine-4-carboxamide:

-

Dissolve the 2,6-diamino-4-cyanopyrimidine derivative in a mixture of a suitable solvent (e.g., ethanol) and concentrated sulfuric acid.

-

Heat the mixture at reflux for 2-6 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to obtain the final 2,6-diaminopyrimidine-4-carboxamide.

-

Biological Evaluation: In Vitro Kinase Inhibition Assay (Example: HPK1)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of test compounds against a specific kinase.

Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.

Step-by-Step Protocol for TR-FRET Assay:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in assay buffer.

-

Prepare a solution of the kinase (e.g., recombinant HPK1) and its biotinylated substrate in assay buffer.

-

Prepare a solution of ATP in assay buffer.

-

-

Assay Procedure:

-

In a 384-well low-volume microplate, add 2 µL of the diluted test compound.

-

Add 4 µL of the kinase/substrate mixture to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of the ATP solution.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, a europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

-

Incubate for 1 hour at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

-

-

Data Analysis:

-

Calculate the ratio of the emission signals (665 nm / 620 nm).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Future Perspectives and Conclusion

The 2,6-diaminopyrimidine-4-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While significant progress has been made in its application as kinase inhibitors for oncology, its potential in other therapeutic areas, such as virology and bacteriology, remains relatively underexplored. Future research should focus on:

-

Expansion of the Target Space: Systematic screening of 2,6-diaminopyrimidine-4-carboxamide libraries against a broader range of biological targets.

-

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with improved potency and selectivity.

-

Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to enhance their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.

References

- Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqJDU6oxw6O-YnmK7PsXDW1U22jwkyDvfb4cXShDvZuDSk_-pFF9LlptK4zxEplhBxP4UOZvhr5CHJ3QpkDW13rUb7y8u55onzB7CGhhx6hr3C_R0XIwMu9MTovcRRtzqNzYUKsI8f9z0Dx08=]

- Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn-DW_5e-8Lzg2rEZYv0fm3_wdlO2rz5LlVNbff5UpwFhLRv5UNPwY3UWGFR4m7Ds8fTRvTEJQm6s-pRP4AelXZ2ZG6AJADIrfmqE3r4pNDIyXPb_l-rQ30P4u4KzyauOfvQKwcJQrIwpSw9o=]

- Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVH6DJlFF1doksOvKmO2mtOJ7iyGDbDCfznLj_x23FvJGpucnMlYbJzq68bYIrHSFszpAIRtrOaH7kuGxlH6Upw5DquQLRUwAuRLlu-ESWCrzHG9nJ3VApwyd_cZPCFQSzJgUDgeEp6dHYCi2oS7voNdM=]

- Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSBOAycWmRgxoiLDDTCD_6MpaYL4aC0o1ri2f0b5X5NIjZmW41-oadRcgqGysF7yf3UO9Z12U5cyDxfoAAooSIImpUd2ES9MzyHfkxKPlviJbpLZsEjWvS9pCZUVGLHWR9XqJwjzXHO7p8QDUmqZSzaOk=]

- System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdyAif2qtNASkEroK6raTHlreU8o01TCnlvDvKiZvluAcIEgJh7XAWbQKRrxzayS1DN-uPFJ-YVxKA5cqQUIHfqqZn4elrFR7jwMq8ps76sA7FHkT21O6DzxxtE-v7cCcX8VaL2B29dNGjDdc=]

- Synthesis and in vitro Antibacterial Activity of Some Novel 2-Amino-4, 6-D Derivatives. Journal of Sciences, Islamic Republic of Iran. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhijR6GXtdF5ngeR7E8v_-uaGTK_nXfUgc9tvoC1qKTCW27yLr6Tjb9WsWpwHTkQ3mAzQSEb8IRfYMR8xlgaFDIrJ6XPUT8mfW1DHlR4xvsXcKPtOJ-AbwM_irQ4bsnk9fdUuU8rFlct11ugegv4X-oYaGyZmqeV0jPFAxxECdrD37lz9G06ddTne-jWKNUM7kOoTnXvz_NqUaMvBpXXJ1WbBTz3awVZVzBe2QrAFggsdbmwc7Rf5g7wJo5ijAarKhnWE=]

- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOAawlY6OOmu8BlHmPMfqxqWloUBHUQ8WKQe9L0dCVFVrF4Intq96Q4qcDvr9KMKrRseZnJH_6lH4lruvZ4ZGlhX5Czokp6nbhuDFXbYGyO1i6R6tKI2SrFisG6kR67BRbGJhb39gWmyNSuPfj]

- Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7bQgwVYEmlpFvg-nUKOaYGyYGHnaYUa2BwzPdl_vm3nv_RYB5jRElgUrd6K5cPPKzbjMgmKZi8bhNLefFOL3oXr2RPG1gWnbFPOX4RI5a9zocPtiefQLFPcS3Xs6c4tsxrW7SMnVEEC13ImUv]

- N-Long-chain Monoacylated Derivatives of 2,6-Diaminopyridine with Antiviral Activity. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMci9Fsmycrd96iN81GCkxeJOm__YNhQHlT_tR3meKqMsKlmaeW5Mu9kD53E9VnTA0Wv2k3VBy5W2uhQklJVp5zds-32PG1sbOwSGDsdE7vcPyJSfxl0pWRnEBJikoECghAC_KSR1X1tiKBhCTWAEBY3SuXN4Psg9r7mUfuRjCMjvxx8AbiMVYzdDyZyjeE8-Ow7uqjjrhgtMp7Pef9wSeik7YgXR35lOOILhR0I5PXuuO5rjAib5XgmX5k_j0yeM=]

- Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfnDUZH7a_YrkxgvgxD7QgDy3LXt8PDyD6a7V2FJTHKt1LDIS9IKuXPcynNvZe4IuZ1O9h7svMZVTIPiK1bynKcSfXN6psOcAltW3fnG-opkHeTjdI-QdecJB9FEi3ixNpp53DpM4MahPAmcI=]

- Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6xVNo21qK-PYh0cuX92kWyTCQaYdpvX5rTFHuqIN-XsHReeOYVY4aQjYImsrUyWKu72QcfU-68hqTAE0NSob8z1bluscpktexbc3c5_H2HV4LpFhpH8S8UnYfdIYvD4PsGJ62Gyy0PYZpuwAf2B2lb2hX1VEFd7AULT5F]

- The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Derivatives. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBOEAKpPvoYeU_lw5z_u7by-C-2l2VLL_5wCMPA6tIPYZg2tzt2nWtUMJmfvKo-kG_0uht3XyiFVj_kaM8ELYVgUCZpG2mD1UfZYiOe__qzBxThCLIBNR_DWJP7-zwdZer8BJTKV541acSjNE-VRwq1OMLwrdNcUdc2DgoVtg0y2QYoURTJZ2px_-P8Ha2xy67cjsFB6NyPvbmOX650hjsejcjkXnm3Oo6Jkpss5lsHOgrtSAkCIZK5oLRwl10TYeasp3ktRZ-OJ-bUzWqGsn-UvstAOYUlw6s]

- 2-Aminopyrimidine as a novel scaffold for biofilm modulation. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSO_LoGY-J3n6_s--obpto8mCqHWYohzZm4ZSQ2QsCalJQMLPzfrcU3GIeCMhai3hi_wlkYXw03MOjJuJ6eTvVbkL2FI3hKbEw2qfC0MMv4UCdnspf7fNr4uLRt7bAPRRW62Z99Zt46BjWgJIWEksgCSvqCy6xoAjre-IA]

- Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzzIBovBIhIWxy9_9YMvJq6PrCVdTyCknku87HYrF0t-wdlv7NRAUpc05zSWfozLXDAnNsH-pc_8dxgA9z46rr0-ftjJk9rxg3Lknzo46vGVlW1J9_roRzyDOE8tlizzWi7jnU]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

The 2,6-Diaminopyrimidine-4-carboxamide Scaffold: A Privileged Chemotype in Targeted Drug Discovery

Introduction and Structural Rationale

In modern medicinal chemistry, the concept of a "privileged scaffold" refers to a core molecular framework that is capable of providing high-affinity ligands for diverse biological targets. The 2,6-diaminopyrimidine core, particularly when functionalized with a 4-carboxamide group, has emerged as a highly versatile and potent scaffold[1].

The structural geometry of 2,6-diaminopyrimidine-4-carboxamide perfectly mimics the hydrogen-bonding network of the adenine ring of ATP. The 2- and 6-amino groups act as potent hydrogen bond donors, while the pyrimidine nitrogens serve as acceptors. This specific donor-acceptor-donor motif anchors the molecule firmly into the hinge region of various kinases[2]. Furthermore, the addition of the 4-carboxamide group provides an extended vector for hydrogen bonding, often interacting with gatekeeper residues or the DFG (Asp-Phe-Gly) motif in the kinase active site. This precise molecular recognition enhances both the binding affinity and the kinase selectivity profile, making it a cornerstone in the development of targeted therapeutics[3].

Mechanistic Application: Targeting IRAK4 in Inflammation

One of the most successful applications of the 2,6-diaminopyrimidine-4-carboxamide scaffold is the inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4)[4]. IRAK4 is a master regulatory kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades[5].

The Causality of Target Selection: Aberrant activation of the TLR/IL-1R pathway drives the pathogenesis of numerous autoimmune diseases (e.g., rheumatoid arthritis, lupus) and certain oncology disorders[6]. Upon ligand binding, the adaptor protein MyD88 recruits IRAK4 to form the "myddosome" complex. Because IRAK4 acts at the absolute apex of this complex, its kinase activity is essential for the downstream phosphorylation of IRAK1, which subsequently activates TRAF6 and the NF-κB transcription factor[4]. By deploying a 2,6-diaminopyrimidine-4-carboxamide inhibitor to block the ATP-binding site of IRAK4, researchers can effectively throttle the entire downstream production of inflammatory cytokines without causing broad immunosuppression[6].

Fig 1: IRAK4-mediated TLR/IL-1R signaling pathway and inhibitor intervention.

Structure-Activity Relationship (SAR) Profiling

Hit-to-lead optimization of this scaffold relies on systematic substitution at the C2, C4, C5, and C6 positions of the pyrimidine ring. demonstrated that replacing a generic C4-chloro group with a C4-carboxamide significantly improves Ligand Binding Efficiency (LBE)[3].

The table below summarizes the quantitative SAR data trends observed during the optimization of the 2,6-diaminopyrimidine core against IRAK4[3].

| Compound Iteration | C2 Substitution | C4 Substitution | C5 Substitution | IRAK4 IC₅₀ (nM) | Ligand Efficiency (LE) |

| Initial Hit | Amino (NH₂) | Chloro (-Cl) | Hydrogen (-H) | > 10,000 | 0.25 |

| Lead Generation | Amino (NH₂) | Carboxamide (-CONH₂) | Hydrogen (-H) | 1,200 | 0.31 |

| Optimization 1 | N-Methylpiperazine | Carboxamide (-CONH₂) | Hydrogen (-H) | 450 | 0.35 |

| Optimization 2 | N-Methylpiperazine | Carboxamide (-CONH₂) | Azabenzothiazole | 12 | 0.42 |

Data synthesis reflects the progressive enhancement of potency and binding efficiency through targeted scaffold decoration.

Synthetic Methodologies and Workflow

To explore the chemical space around the 2,6-diaminopyrimidine-4-carboxamide core, a modular, step-wise synthetic route is required. The following workflow ensures high regioselectivity and yield[7].

Fig 2: Step-by-step synthetic workflow for 2,6-diaminopyrimidine-4-carboxamides.

Step-by-Step Synthetic Protocol

-